Cas no 2138144-81-5 (3-(Azidomethyl)-5-fluorobenzoic acid)

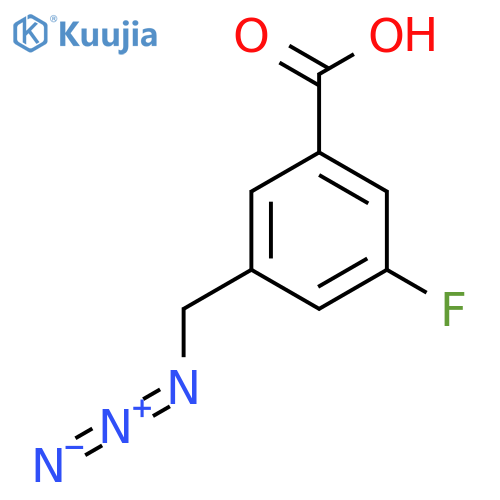

2138144-81-5 structure

商品名:3-(Azidomethyl)-5-fluorobenzoic acid

CAS番号:2138144-81-5

MF:C8H6FN3O2

メガワット:195.150544643402

CID:5258764

3-(Azidomethyl)-5-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(azidomethyl)-5-fluorobenzoic acid

- 3-(Azidomethyl)-5-fluorobenzoic acid

-

- インチ: 1S/C8H6FN3O2/c9-7-2-5(4-11-12-10)1-6(3-7)8(13)14/h1-3H,4H2,(H,13,14)

- InChIKey: SZXQUYWETDBPIM-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=O)O)C=C(CN=[N+]=[N-])C=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 265

- トポロジー分子極性表面積: 51.7

- 疎水性パラメータ計算基準値(XlogP): 2.4

3-(Azidomethyl)-5-fluorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-379453-0.05g |

3-(azidomethyl)-5-fluorobenzoic acid |

2138144-81-5 | 95.0% | 0.05g |

$732.0 | 2025-03-16 | |

| Enamine | EN300-379453-0.1g |

3-(azidomethyl)-5-fluorobenzoic acid |

2138144-81-5 | 95.0% | 0.1g |

$767.0 | 2025-03-16 | |

| Enamine | EN300-379453-0.5g |

3-(azidomethyl)-5-fluorobenzoic acid |

2138144-81-5 | 95.0% | 0.5g |

$836.0 | 2025-03-16 | |

| Enamine | EN300-379453-5.0g |

3-(azidomethyl)-5-fluorobenzoic acid |

2138144-81-5 | 95.0% | 5.0g |

$2525.0 | 2025-03-16 | |

| Enamine | EN300-379453-1.0g |

3-(azidomethyl)-5-fluorobenzoic acid |

2138144-81-5 | 95.0% | 1.0g |

$871.0 | 2025-03-16 | |

| Enamine | EN300-379453-10.0g |

3-(azidomethyl)-5-fluorobenzoic acid |

2138144-81-5 | 95.0% | 10.0g |

$3746.0 | 2025-03-16 | |

| Enamine | EN300-379453-2.5g |

3-(azidomethyl)-5-fluorobenzoic acid |

2138144-81-5 | 95.0% | 2.5g |

$1707.0 | 2025-03-16 | |

| Enamine | EN300-379453-0.25g |

3-(azidomethyl)-5-fluorobenzoic acid |

2138144-81-5 | 95.0% | 0.25g |

$801.0 | 2025-03-16 |

3-(Azidomethyl)-5-fluorobenzoic acid 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

2138144-81-5 (3-(Azidomethyl)-5-fluorobenzoic acid) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬